molecular formula C13H18N2O3 B2617281 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one CAS No. 478259-81-3

1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one

Cat. No.: B2617281
CAS No.: 478259-81-3
M. Wt: 250.298
InChI Key: BFLGRDDYHAAZOH-UHFFFAOYSA-N
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Description

1-[5-(Morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one is a chemical compound with the molecular formula C13H18N2O3. It is characterized by the presence of a morpholine ring attached to a pyrrole ring, which is further connected to a butanone chain.

Properties

IUPAC Name

1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-3-12(16)10-8-11(14-9-10)13(17)15-4-6-18-7-5-15/h8-9,14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLGRDDYHAAZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CNC(=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one typically involves the reaction of morpholine with a pyrrole derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the coupling and subsequent transformations .

Chemical Reactions Analysis

Types of Reactions

1-[5-(Morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-[5-(Morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological receptors, while the pyrrole ring may participate in electron transfer processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one is unique due to the combination of the morpholine and pyrrole rings, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one, a compound with the CAS number 303995-86-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₆N₂O₃
Molecular Weight236.267 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point484.5 ± 45.0 °C
Flash Point246.8 ± 28.7 °C
LogP-1.69

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The morpholine and pyrrole moieties are significant for their ability to engage in hydrogen bonding and π-stacking interactions with target proteins.

Key Interactions

  • Enzyme Inhibition : The morpholine group has been shown to enhance binding affinity to certain enzymes, potentially inhibiting their activity, which is crucial in pathways related to cancer and neurodegenerative diseases .
  • Receptor Modulation : The compound may exhibit modulatory effects on receptors associated with neurotransmission and other signaling pathways.

Biological Activity

Research indicates that 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one has exhibited promising biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : In a study involving breast cancer cell lines, the compound showed significant cytotoxicity with an IC50 value in the low micromolar range, indicating potent anticancer properties .

Neuroprotective Effects

The morpholine derivative has been evaluated for its neuroprotective effects, particularly in models of Alzheimer's disease:

  • BACE-1 Inhibition : Compounds containing morpholine structures have been linked to the inhibition of BACE-1 (Beta-site APP-cleaving enzyme), a key enzyme involved in the pathogenesis of Alzheimer's disease. The presence of the morpholine ring was crucial for effective binding and inhibition .

Case Studies

Several studies have highlighted the efficacy of 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one:

  • Study on Cancer Cell Lines : A recent investigation reported that this compound inhibited cell growth in MCF7 and HeLa cells, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Neurodegenerative Disease Model : In a model simulating Alzheimer's disease, the compound demonstrated a reduction in amyloid-beta peptide accumulation, suggesting potential therapeutic benefits for neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including functional group protection/deprotection, coupling reactions (e.g., amide bond formation), and purification via chromatography or recrystallization . Key challenges include controlling regioselectivity in pyrrole functionalization and minimizing side reactions. Optimization involves:

  • Temperature : Lower temperatures (0–25°C) to reduce side-product formation in acylations .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) for morpholine-carbonyl coupling .
  • Catalysts : Use of coupling agents like EDCI/HOBt for efficient amide bond formation .
  • Purification : Gradient elution in column chromatography (e.g., CH₂Cl₂/MeOH) to isolate the target compound .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., triclinic crystal system with space group P1) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm pyrrole and morpholine moieties (δ 6.5–7.5 ppm for pyrrole protons; δ 3.5–4.0 ppm for morpholine) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C₁₄H₁₉N₂O₃⁺) .

Q. How can computational chemistry methods predict the compound’s reactivity and stability?

  • Methodological Answer :

  • DFT Calculations : Predict electron density distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations : Assess conformational stability of the morpholine-pyrrole linkage in solvent environments .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between experimental and computational predictions?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/IR data with simulated spectra from DFT-optimized structures .
  • Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to identify discrepancies .
  • Experimental Reproducibility : Re-run reactions under inert atmospheres to rule out oxidation artifacts .

Q. What strategies are recommended for studying the environmental fate and ecological risks of this compound?

  • Methodological Answer :

  • Persistence/Bioaccumulation : Use OECD 307/308 guidelines to assess biodegradation in soil/water .
  • Toxicity Profiling : Conduct in vitro assays (e.g., Microtox® for bacterial luminescence inhibition) .
  • Ecotoxicokinetics : Model partition coefficients (log P, log D) to predict mobility in environmental matrices .

Q. How can reaction kinetics and mechanisms be elucidated for morpholine-carbonyl group transformations?

  • Methodological Answer :

  • Stopped-Flow Spectroscopy : Monitor rapid acyl-transfer reactions .
  • Isotopic Labeling : Use ¹³C-labeled morpholine to trace carbonyl migration pathways .
  • Kinetic Modeling : Fit time-resolved HPLC data to pseudo-first-order rate equations .

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